molecular formula C25H23ClIN3O4 B10829901 5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No.: B10829901
M. Wt: 591.8 g/mol
InChI Key: QHNTZIUSUGGSNE-UHFFFAOYSA-N
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Description

TDRL-551: is a potent inhibitor of replication protein A (RPA), a protein essential for DNA replication, repair, and recombination. This compound has shown significant potential in enhancing the efficacy of platinum-based chemotherapy for lung and ovarian cancers by inhibiting the interaction between replication protein A and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TDRL-551 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .

Industrial Production Methods: Industrial production of TDRL-551 follows stringent protocols to maintain consistency and quality. The compound is typically synthesized in large batches using automated systems that control temperature, pressure, and reaction times. The final product undergoes rigorous quality control tests to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: TDRL-551 primarily undergoes inhibition reactions where it binds to replication protein A, preventing its interaction with DNA. This inhibition is crucial for its role in enhancing chemotherapy efficacy .

Common Reagents and Conditions: The reactions involving TDRL-551 typically require organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the binding process. The conditions are carefully controlled to maintain the stability and activity of the compound .

Major Products: The primary product of TDRL-551 reactions is the inhibited complex of replication protein A and DNA. This complex formation is essential for the compound’s therapeutic effects .

Scientific Research Applications

Chemistry: In chemistry, TDRL-551 is used as a tool to study the mechanisms of DNA replication and repair. Its ability to inhibit replication protein A makes it valuable for understanding the role of this protein in various cellular processes .

Biology: In biological research, TDRL-551 is utilized to investigate the cellular responses to DNA damage and the pathways involved in DNA repair. It helps in elucidating the functions of replication protein A in maintaining genomic stability .

Medicine: In medicine, TDRL-551 has shown promise as an adjuvant in chemotherapy for lung and ovarian cancers. By inhibiting replication protein A, it enhances the efficacy of platinum-based drugs, potentially leading to better clinical outcomes .

Industry: In the pharmaceutical industry, TDRL-551 is being explored for its potential in developing new cancer therapies. Its unique mechanism of action makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer cells .

Comparison with Similar Compounds

Uniqueness: TDRL-551 stands out due to its high potency and efficacy in enhancing platinum-based chemotherapy. Its ability to inhibit replication protein A with a low IC50 value makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C25H23ClIN3O4

Molecular Weight

591.8 g/mol

IUPAC Name

5-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33)

InChI Key

QHNTZIUSUGGSNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)I)Cl

Origin of Product

United States

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